Barium Acetate ACS

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

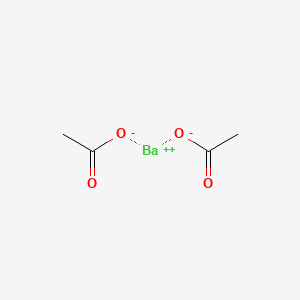

Barium acetate is a chemical compound with the formula ( \text{Ba(C}_2\text{H}_3\text{O}_2\text{)}_2 ). It is the salt of barium (II) and acetic acid. This compound appears as a white solid and is known for its high solubility in water. Barium acetate is toxic to humans, but it has various applications in chemistry and manufacturing .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Barium acetate is generally produced by the reaction of acetic acid with barium carbonate: [ \text{BaCO}_3 + 2\text{CH}_3\text{COOH} \rightarrow (\text{CH}_3\text{COO})_2\text{Ba} + \text{CO}_2 + \text{H}_2\text{O} ] This reaction is performed in solution, and the barium acetate crystallizes out at temperatures above 41°C. Between 25°C and 40°C, the monohydrate version crystallizes .

Industrial Production Methods: An alternative method involves the reaction of barium sulfide with acetic acid: [ \text{BaS} + 2\text{CH}_3\text{COOH} \rightarrow (\text{CH}_3\text{COO})_2\text{Ba} + \text{H}_2\text{S} ] The solvent is evaporated off, and the barium acetate crystallizes .

Types of Reactions:

Decomposition: When heated in air, barium acetate decomposes to barium carbonate.

Acid Reactions: It reacts with sulfuric acid, hydrochloric acid, and nitric acid to form barium sulfate, barium chloride, and barium nitrate, respectively.

Common Reagents and Conditions:

Sulfuric Acid: Forms barium sulfate.

Hydrochloric Acid: Forms barium chloride.

Nitric Acid: Forms barium nitrate.

Major Products:

Barium Carbonate: Formed upon heating.

Barium Sulfate, Barium Chloride, Barium Nitrate: Formed through reactions with respective acids.

Aplicaciones Científicas De Investigación

Barium acetate has several applications in scientific research:

Chemistry: Used in the preparation of other acetates and as a catalyst in organic synthesis.

Biology and Medicine: Barium titanate nanoparticles, derived from barium acetate, have shown promise in anti-cancer activity.

Nonlinear Optical Applications: Urea barium acetate crystals have been studied for their potential in nonlinear optical applications.

Mecanismo De Acción

The mechanism by which barium acetate exerts its effects is primarily through its chemical reactivity. When it reacts with acids, it forms various barium salts, which can have different applications depending on the specific salt formed. For instance, barium sulfate is used in medical imaging .

Comparación Con Compuestos Similares

Barium Carbonate (BaCO3): Used in ceramics and rat poison.

Barium Sulfate (BaSO4): Used in medical imaging and as a pigment.

Barium Chloride (BaCl2): Used in fireworks and as a test for sulfate ions.

Uniqueness of Barium Acetate: Barium acetate is unique due to its high solubility in water and its ability to form various barium salts through reactions with different acids. This versatility makes it valuable in multiple industrial and scientific applications .

Propiedades

Fórmula molecular |

C4H6BaO4 |

|---|---|

Peso molecular |

255.41 g/mol |

Nombre IUPAC |

barium(2+);diacetate |

InChI |

InChI=1S/2C2H4O2.Ba/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |

Clave InChI |

ITHZDDVSAWDQPZ-UHFFFAOYSA-L |

SMILES canónico |

CC(=O)[O-].CC(=O)[O-].[Ba+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-hydroxy-2-[[2-[[3-hydroxy-2-[[2-[[3-methyl-2-[[4-methylsulfanyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide](/img/structure/B12042997.png)

![(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043009.png)

![1-hydroxy-N-(2-(methylcarbamoyl)phenyl)-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12043031.png)

![3-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12043032.png)

![6-Amino-4-(4-chlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12043038.png)

![7-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043044.png)

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12043061.png)